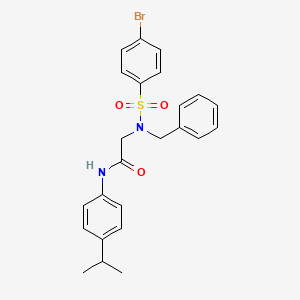![molecular formula C26H29ClN2O5 B11635396 5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635396.png)
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン は、さまざまな科学分野で潜在的な用途を持つ複雑な有機分子です。その構造には、クロロフェニル基、エトキシメチルベンゾイル基、ヒドロキシ基、モルホリン-4-イルエチル基など、複数の官能基が含まれており、化学反応や用途に適した多様な化合物となっています。
準備方法
合成経路と反応条件
5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン の合成は、通常、複数段階の有機合成を伴います。一般的な合成経路には、以下が含まれる場合があります。
ピロール-2-オンコアの形成: これは、置換アシルクロリドやアミンなどの適切な前駆体を含む環化反応によって達成できます。
クロロフェニル基の導入: この段階は、4-クロロベンゾイルクロリドを使用したフリーデル・クラフツアシル化反応を伴う場合があります。
エトキシメチルベンゾイル基の付加: これは、求核置換反応によって導入できます。
ヒドロキシル化: ヒドロキシ基は、選択的酸化反応によって導入できます。
モルホリン-4-イルエチル基の付加: この段階は、モルホリンと適切なアルキル化剤を使用した求核置換反応を伴う場合があります。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大化するために、上記の合成段階の最適化を伴う可能性があります。これには、触媒の使用、反応条件(温度、圧力、pH)の制御、再結晶またはクロマトグラフィーなどの精製技術が含まれる場合があります。
化学反応の分析
反応の種類
5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン: は、以下を含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシ基は、ケトンまたはカルボン酸に酸化できます。
還元: カルボニル基は、アルコールに還元できます。
置換: クロロフェニル基は、求核性芳香族置換を起こすことができます。
加水分解: エステル基は、対応するカルボン酸とアルコールに加水分解できます。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの試薬。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの試薬。
置換: 塩基性条件下で、アミンやチオールなどの求核剤。
加水分解: 塩酸(HCl)や水酸化ナトリウム(NaOH)を使用した酸性または塩基性条件。
主要な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールの形成。
置換: 置換芳香族化合物の形成。
加水分解: カルボン酸とアルコールの形成。
科学研究への応用
5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン: は、科学研究でさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 多様な官能基のために、酵素相互作用を研究するための潜在的な用途があります。
医学: 抗炎症作用や抗がん作用などの潜在的な薬理作用について調査されています。
工業: 新素材の開発や、特殊化学品の合成における前駆体として使用されます。
科学的研究の応用
5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its diverse functional groups.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン の作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体と相互作用して、その活性を調節することがあります。複数の官能基の存在により、水素結合、疎水性相互作用、その他の分子間相互作用に関与し、その結合親和性と特異性に影響を与えます。
類似化合物との比較
5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン: は、以下のような類似化合物と比較できます。
4-クロロフェニル誘導体: これらの化合物は、クロロフェニル基を共有していますが、他の置換基が異なります。
エトキシメチルベンゾイル誘導体: ベンゾイル基にバリエーションがある化合物。
モルホリン含有化合物: モルホリン環を含みますが、構造の他の部分では異なる分子。
5-(4-クロロフェニル)-4-(4-エトキシ-3-メチルベンゾイル)-3-ヒドロキシ-1-[2-(モルホリン-4-イル)エチル]-2,5-ジヒドロ-1H-ピロール-2-オン の独自性
特性
分子式 |
C26H29ClN2O5 |
|---|---|
分子量 |
485.0 g/mol |
IUPAC名 |
(4E)-5-(4-chlorophenyl)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29ClN2O5/c1-3-34-21-9-6-19(16-17(21)2)24(30)22-23(18-4-7-20(27)8-5-18)29(26(32)25(22)31)11-10-28-12-14-33-15-13-28/h4-9,16,23,30H,3,10-15H2,1-2H3/b24-22+ |
InChIキー |
AZRDTQFRYODSSH-ZNTNEXAZSA-N |
異性体SMILES |
CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)C |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11635350.png)
![2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11635370.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide](/img/structure/B11635378.png)

![5-(2,3-dichlorophenyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11635381.png)
![3-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B11635382.png)
![2-[2-(4-Chloro-2-methylphenoxy)acetamido]ethyl N-[4-methyl-2-(4-methylbenzenesulfonamido)-1,3-thiazol-5-YL]carbamate](/img/structure/B11635386.png)
![4-{(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B11635389.png)

